Dynorphin B (1-9)

Overview

Description

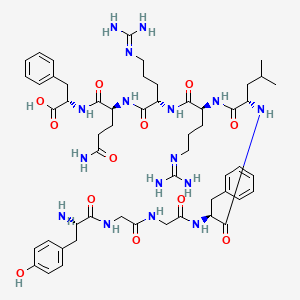

Dynorphin B (1-9) is an endogenous opioid peptide derived from the precursor protein prodynorphin. It is a form of dynorphin and has the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe. Dynorphin B is generated as a proteolytic cleavage product of leumorphin, which in turn is a cleavage product of preproenkephalin B (prodynorphin) . Dynorphins, including Dynorphin B, are known for their potent effects on the kappa opioid receptor system, which plays a significant role in modulating pain, stress, and emotional responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dynorphin B can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The amino acids are typically protected by groups such as Fmoc (9-fluorenylmethyloxycarbonyl) to prevent unwanted side reactions. The synthesis is carried out under controlled conditions, with each amino acid coupling step followed by deprotection and washing steps to ensure the purity of the final product .

Industrial Production Methods

Industrial production of Dynorphin B involves large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to minimize waste and reduce production costs. After synthesis, the peptide is cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and characterized by mass spectrometry and other analytical techniques to confirm its identity and purity .

Chemical Reactions Analysis

Types of Reactions

Dynorphin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to study its structure-activity relationships and enhance its stability and bioactivity .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used to oxidize specific amino acid residues in Dynorphin B.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds within the peptide.

Major Products Formed

The major products formed from these reactions include modified peptides with altered receptor binding affinities and biological activities. These modifications help in understanding the structure-activity relationships of Dynorphin B and its interactions with opioid receptors .

Scientific Research Applications

Dynorphin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Neuroscience Research: Dynorphin B is used to study the kappa opioid receptor system and its role in modulating pain, stress, and emotional responses.

Drug Development: The peptide is investigated for its potential therapeutic applications in treating pain, addiction, and mood disorders.

Biochemical Studies: Dynorphin B serves as a model peptide for studying protein-protein interactions, receptor binding, and signal transduction pathways.

Pharmacological Research: Researchers use Dynorphin B to develop selective kappa opioid receptor agonists and antagonists for therapeutic purposes.

Mechanism of Action

Dynorphin B exerts its effects primarily through the kappa opioid receptor, a G-protein-coupled receptor. Upon binding to the receptor, Dynorphin B induces conformational changes that activate intracellular signaling pathways, leading to the modulation of pain, stress, and emotional responses . The peptide also has some affinity for the mu opioid receptor, delta opioid receptor, and the N-methyl-D-aspartic acid (NMDA)-type glutamate receptor, although its primary target is the kappa opioid receptor .

Comparison with Similar Compounds

Dynorphin B is part of a family of opioid peptides that includes Dynorphin A, alpha-neoendorphin, and beta-neoendorphin. These peptides share similar structures and functions but differ in their amino acid sequences and receptor binding affinities . For example:

Dynorphin A: Has a longer amino acid sequence and higher potency at the kappa opioid receptor compared to Dynorphin B.

Alpha-Neoendorphin: Contains a different sequence and exhibits distinct pharmacological properties.

Beta-Neoendorphin: Similar to alpha-neoendorphin but with variations in its amino acid composition.

Dynorphin B is unique in its specific sequence and its role as a cleavage product of leumorphin, contributing to its distinct biological activities and receptor interactions .

Biological Activity

Dynorphin B (1-9) is a neuropeptide derived from the larger dynorphin B peptide, which is part of the opioid peptide family. It has garnered interest due to its interactions with kappa-opioid receptors (KOR) and its implications in various physiological and pathological processes. This article explores the biological activity of Dynorphin B (1-9), summarizing key findings from diverse research studies, including data tables and case studies.

Structure and Formation

Dynorphin B (1-9) is formed through the cleavage of dynorphin B, and its synthesis can be inhibited by N-ethylmaleimide (NEM), a non-selective inhibitor of cysteine peptidases. The molecular formula for Dynorphin B (1-9) is with a molecular weight of approximately 1143.30 g/mol .

Dynorphin B (1-9) primarily exerts its effects through binding to KORs, which are distributed throughout the central nervous system. The activation of KORs by dynorphins has been linked to various biological responses, including modulation of pain, mood regulation, and cardiovascular functions.

Key Findings:

- Pain Modulation : Dynorphin B (1-9) has been implicated in pain pathways, where it may contribute to hyperalgesia under certain conditions .

- Mood Regulation : Research indicates that dynorphins, including Dynorphin B (1-9), may play a role in stress responses and mood disorders. Increased levels of dynorphins have been observed in models of depression .

- Cardiovascular Effects : Dynorphins influence cardiovascular functions by modulating heart rate and blood pressure through KOR activation, impacting cardiac remodeling processes .

Biological Activity Data

The following table summarizes key biological activities associated with Dynorphin B (1-9) based on various studies:

Case Studies and Research Findings

Several studies have highlighted the biological significance of Dynorphin B (1-9):

- Cognitive Impairment Studies : In a study examining the effects of alcohol on learning and memory, it was found that repeated ethanol exposure increased levels of dynorphins in the hippocampus, which correlated with impaired spatial learning. The administration of KOR antagonists normalized performance, suggesting that dynorphins play a critical role in cognitive deficits related to alcohol exposure .

- Mood Disorders : Research conducted by Shirayama et al. demonstrated that stress-induced increases in dynorphins were associated with depressive behaviors in animal models. The use of KOR antagonists led to recovery from learned helplessness, indicating the potential therapeutic target of dynorphins in mood disorders .

- Cardiac Function Studies : Investigations into the role of dynorphins in cardiac tissues revealed that Dynorphin B (1-9) can enhance contractility in cardiomyocytes via KOR activation. This suggests a dual role where dynorphins may influence both cardiovascular health and disease states .

Properties

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H78N16O12/c1-31(2)25-40(69-51(80)41(27-32-11-5-3-6-12-32)65-45(74)30-63-44(73)29-64-46(75)36(55)26-34-17-19-35(71)20-18-34)50(79)67-38(16-10-24-62-54(59)60)47(76)66-37(15-9-23-61-53(57)58)48(77)68-39(21-22-43(56)72)49(78)70-42(52(81)82)28-33-13-7-4-8-14-33/h3-8,11-14,17-20,31,36-42,71H,9-10,15-16,21-30,55H2,1-2H3,(H2,56,72)(H,63,73)(H,64,75)(H,65,74)(H,66,76)(H,67,79)(H,68,77)(H,69,80)(H,70,78)(H,81,82)(H4,57,58,61)(H4,59,60,62)/t36-,37-,38-,39-,40-,41-,42-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVSEQVPSWYEAR-FVMQRRFMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H78N16O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1143.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.